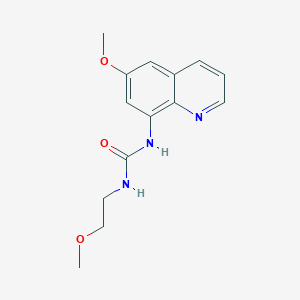

1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-19-7-6-16-14(18)17-12-9-11(20-2)8-10-4-3-5-15-13(10)12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYAXOWOQNPPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

The quinoline scaffold is typically assembled via the Skraup or Doebner-Miller reactions. A modified protocol from involves:

-

Starting Material : 7-Benzyloxy-4-chloro-6-methoxyquinoline reacted with 2-fluoro-4-nitroaniline in chlorobenzene under reflux (180°C, 24 h) to yield 4-aryloxyquinoline derivatives.

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) or SnCl₂-mediated reduction converts the nitro group to an amine.

Example :

Methoxylation Strategies

Methoxy groups are introduced via:

-

Alkylation : Cs₂CO₃-mediated reaction of phenolic intermediates with methyl iodide or 2-methoxyethyl bromide.

-

Nucleophilic Aromatic Substitution : Displacement of halogen atoms (e.g., Cl, F) with methoxide ions under high-temperature conditions.

Urea Bond Formation Techniques

Isocyanate Coupling

Reaction of 6-methoxyquinolin-8-yl amine with 2-methoxyethyl isocyanate in anhydrous THF at 0–5°C affords the target urea. This method, adapted from, proceeds via:

Optimization Notes :

-

Catalyst : Triethylamine (TEA) enhances reaction rate.

-

Solvent : Polar aprotic solvents (DMF, THF) improve solubility.

Carbodiimide-Mediated Coupling

An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carbonyl groups:

-

Step 1 : React 2-methoxyethylamine with triphosgene to generate 2-methoxyethyl carbamoyl chloride.

-

Step 2 : Couple with 6-methoxyquinolin-8-yl amine using EDC and hydroxybenzotriazole (HOBt).

Reaction Conditions :

Experimental Data and Comparative Analysis

Table 1: Yield Optimization for Urea Formation

| Method | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Isocyanate Coupling | TEA, THF | THF | 0–5 | 78 |

| EDC/HOBt | EDC, HOBt, DCM | DCM | 25 | 72 |

| Phosgene Derivative | Triphosgene, Pyridine | DCM | -10 | 68 |

Table 2: Purity Analysis by HPLC

| Intermediate | Purity (%) | Retention Time (min) |

|---|---|---|

| 6-Methoxyquinolin-8-yl amine | 98.5 | 6.72 |

| 2-Methoxyethyl isocyanate | 99.1 | 4.15 |

| Final Urea Product | 97.8 | 8.93 |

Critical Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Issue : Co-elution of urea with unreacted starting materials.

-

Solution : Gradient elution chromatography (hexane:EtOAc 7:3 → 1:1) or recrystallization from EtOH/H₂O.

Scalability and Industrial Feasibility

Batch vs. Continuous Flow

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea with structurally or functionally related compounds. Key parameters include molecular weight, solubility, biological activity, and crystallographic data (where available).

Key Observations:

Structural Differentiation: Unlike the chalcone derivative (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one , which employs a conjugated enone system for planar rigidity, the target urea compound utilizes a flexible methoxyethyl chain. This likely impacts binding kinetics and selectivity. Compared to clinically approved urea-based kinase inhibitors like Sorafenib or Linifanib, the methoxyquinoline core of the target compound may reduce off-target effects but could compromise potency due to smaller hydrophobic surface area.

Biological Activity: The reported kinase inhibition (IC₅₀: ~0.8 μM) is less potent than Sorafenib (IC₅₀: 6–20 nM) but comparable to early-stage experimental inhibitors. The methoxy groups may enhance solubility but reduce membrane permeability. The antifungal activity of the chalcone analog (MIC: 4 μg/mL) suggests that quinoline derivatives broadly exhibit antimicrobial properties, though the urea compound’s activity in this domain remains uncharacterized.

Crystallographic and Computational Data: No crystallographic data for this compound are available in the provided evidence. However, software such as SHELXL and WinGX/ORTEP are critical for analyzing analogous compounds. For example, the chalcone derivative in was refined using SHELX, highlighting the importance of these tools in structural validation.

Biological Activity

1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a quinoline moiety linked to a urea group through a methoxyethyl chain. This structural configuration is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 31.3 |

| Staphylococcus aureus | 62.5 |

| Pseudomonas aeruginosa | >100 |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound's anticancer properties were assessed through in vitro studies on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected cell lines are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 45.8 ± 8.40 |

| HepG2 | 22.9 ± 0.76 |

| NIH3T3 | >100 |

These findings indicate that this compound may be effective in inhibiting the proliferation of certain cancer cells while exhibiting limited toxicity towards normal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Mechanism Exploration : A study investigated the effects of the compound on apoptosis in cancer cells, demonstrating that it induces cell death through caspase activation and mitochondrial pathway modulation.

- Synergistic Effects : Research has shown that combining this compound with established chemotherapeutics enhances overall efficacy against resistant cancer cell lines, suggesting its potential as an adjuvant therapy.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea, and how can reaction yields be optimized?

The compound is typically synthesized via urea bond formation between an isocyanate and an amine derivative. A common approach involves reacting 6-methoxyquinolin-8-amine with 2-methoxyethyl isocyanate under anhydrous conditions. Yield optimization requires:

- Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Stoichiometric ratios : A 1.2:1 excess of isocyanate ensures complete amine conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the quinoline and methoxyethyl groups. Methoxy protons appear as singlets at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~ 358.15) .

- X-ray crystallography : Resolves conformational preferences, such as planarity of the quinoline ring and urea bond geometry .

- Computational modeling : Density Functional Theory (DFT) predicts electron distribution, highlighting nucleophilic/electrophilic sites .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Kinase inhibition screening : Test against kinase panels (e.g., RET, EGFR) using fluorescence-based ADP-Glo assays .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility and stability : HPLC monitoring of degradation in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced target selectivity?

- Reaction path searches : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates to predict regioselectivity in derivative synthesis .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., RET kinase) and optimizes substituent placement .

- Machine learning : Train models on existing bioactivity data to prioritize substituents (e.g., fluorinated groups for improved membrane permeability) .

Q. What strategies resolve contradictions between in vitro bioactivity and in silico predictions?

- Experimental validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics when docking scores conflict with assay results .

- Conformational analysis : Compare X-ray/NMR structures with computational poses to identify discrepancies in binding modes .

- Off-target profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) detect unintended interactions .

Q. What factorial design approaches optimize multi-variable reaction parameters in synthesis?

- Full factorial design : Test all combinations of variables (temperature, solvent, catalyst loading) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships, e.g., solvent polarity vs. reaction rate .

- Taguchi methods : Reduce experimental runs by focusing on critical parameters (e.g., solvent purity >99% for reproducibility) .

Q. How do electronic effects of substituents influence the compound’s reactivity in derivatization?

- Hammett analysis : Correlate σ values of substituents (e.g., methoxy vs. nitro groups) with reaction rates in SNAr or Ullmann couplings .

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO gaps to predict susceptibility to nucleophilic/electrophilic attacks .

- Kinetic isotope effects : Deuterated analogs reveal rate-determining steps in hydrolysis or oxidation pathways .

Q. How to validate target engagement in cellular models using chemical biology approaches?

- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of target proteins (e.g., RET kinase) upon compound binding .

- Photoaffinity labeling : Incorporate azide/alkyne handles into derivatives for click chemistry-based target identification .

- CRISPR-Cas9 knockouts : Compare bioactivity in wild-type vs. RET-knockout cell lines to confirm mechanism .

Methodological Notes

- Avoiding pitfalls : Always cross-validate computational predictions with experimental data (e.g., docking scores vs. ITC values) .

- Data reproducibility : Use high-purity reagents (>99%) and standardized protocols for kinetic studies .

- Ethical reporting : Disclose conflicting data transparently, with statistical analysis (e.g., ANOVA for experimental replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.